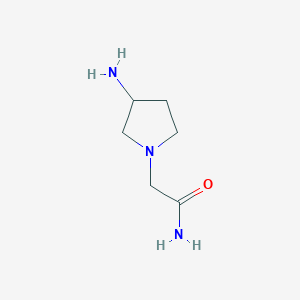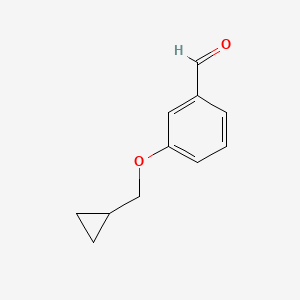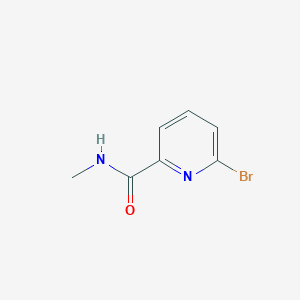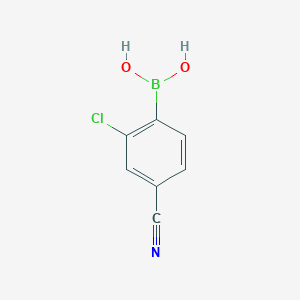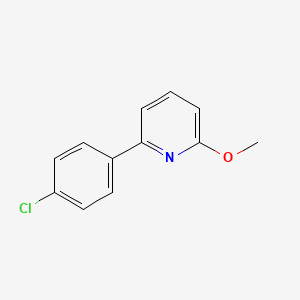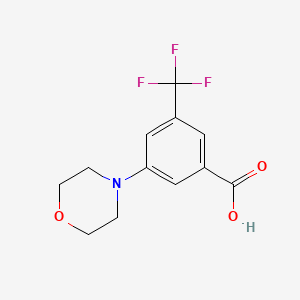
5-Fluoro-2-(2-methylpropoxy)benzonitrile
Descripción general
Descripción
5-Fluoro-2-(2-methylpropoxy)benzonitrile is a chemical compound with the CAS Number: 1340270-09-8 and Linear Formula: C11H12FNO . It has a molecular weight of 193.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-2-isobutoxybenzonitrile . The InChI code for this compound is 1S/C11H12FNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 .Aplicaciones Científicas De Investigación
Radiotracer Development for PET Imaging
- Application: 5-Fluoro-2-(2-methylpropoxy)benzonitrile derivatives, such as [(18)F]FPEB, are used in PET imaging to study metabotropic glutamate subtype 5 receptor (mGluR5) in the brain. This is crucial for clinical research in neuroscience and neuropharmacology (Lim et al., 2014).
Chemical Synthesis and Process Development
- Application: The compound has been involved in iodination reactions under continuous flow conditions, contributing to advancements in organic synthesis and process development in chemistry (Dunn et al., 2018).
Neurological Research and Alzheimer's Disease
- Application: Derivatives of this compound are used in imaging studies related to Alzheimer's disease, providing insights into neurological changes and receptor dynamics in the disease process (Kepe et al., 2006).
Radioligand Behavior Assessment for mGluR5
- Application: The compound, specifically its analogs like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, has been synthesized and assessed as a potential ligand for mGluR5 receptors, instrumental in brain receptor imaging studies (Siméon et al., 2007).
Vibrational Spectroscopy and Molecular Structure Analysis
- Application: Fluoro-substituted benzonitriles, including this compound, have been the subject of vibrational spectroscopy studies, contributing to our understanding of molecular structure and dynamics in physical chemistry (Sundaraganesan et al., 2009).
Synthesis of Medical Agents
- Application: The synthesis processes involving this compound derivatives play a significant role in the creation of medical agents, such as androgen receptor antagonists for therapeutic applications (Li Zhi-yu, 2012).
Molecular Imaging for Neurological Studies
- Application: Its derivatives are crucial in developing molecular imaging techniques for studying neurological receptors, enhancing our understanding of brain function and disorders (Siméon et al., 2012).
Chemical Synthesis and Functionalization
- Application: The compound and its derivatives are integral in chemical synthesis, allowing for the exploration and functionalization of various chemical structures for research and industrial purposes (Perlow et al., 2007).
Development of Antifungal Agents
- Application: Synthesis processes involving this compound have been explored in developing inhibitors of Candida albicans dihydrofolate reductase, contributing to antifungal research and drug development (Jagdmann et al., 1995).
Development of Receptor Antagonists
- Application: Its analogs have been used in the development of receptor antagonists, specifically targeting metabotropic glutamate subtype 5 receptor (mGluR5), aiding in the development of novel therapeutic compounds (Tehrani et al., 2005).
Advancements in Microfluidic Radiosynthesis
- Application: The compound's derivatives, such as [18F]FPEB, have been synthesized using microfluidic technology, representing a significant advancement in the field of PET radiopharmaceuticals (Liang et al., 2014).
Propiedades
IUPAC Name |
5-fluoro-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBANYPULSZIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




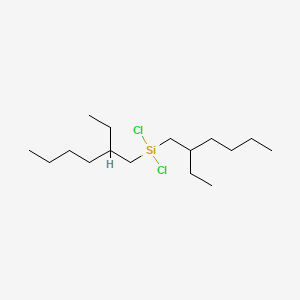
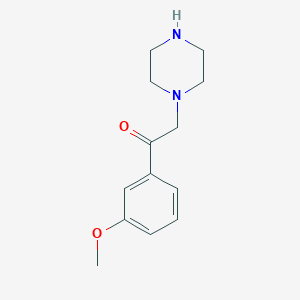
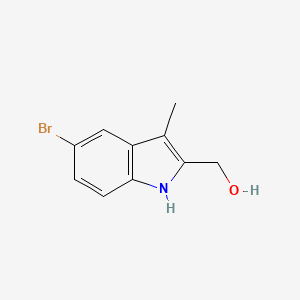
![2-Chlorooxazolo[4,5-b]pyridine](/img/structure/B1370745.png)

